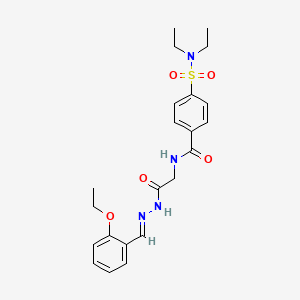
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride (NMPMA-HCl) is an organic compound that has been studied in a variety of scientific fields. It is a derivative of acetamide and has been found to have a variety of effects in scientific research and experiments. This article will discuss the synthesis of NMPMA-HCl, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
作用机制
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a role in a variety of physiological processes. N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride binds to the active site of the enzyme and prevents it from breaking down acetylcholine.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This can lead to an increase in the activity of the parasympathetic nervous system, resulting in increased heart rate, increased blood pressure, and increased respiration. In addition, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to inhibit monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters in the body. This can lead to an increase in alertness, focus, and mood.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic if ingested in large amounts.
未来方向
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has a variety of potential future directions for research. One potential direction is to further study its effects on the enzyme acetylcholinesterase. This could potentially lead to the development of more effective inhibitors of the enzyme. In addition, further research could be done to explore the potential applications of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride in drug development. Another potential direction is to study the effects of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride on other enzymes, such as monoamine oxidase and phosphodiesterase. This could lead to the development of new drugs that target these enzymes. Finally, further research could be done to explore the potential therapeutic applications of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride, such as its potential use as an antidepressant or anti-anxiety medication.
合成方法
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride can be synthesized from acetamide and 3-methoxyphenylboronic acid. The synthesis process begins with the reaction of acetamide and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces N-(3-methoxyphenyl)-2-(methylamino)acetamide. This compound can then be converted to N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride by reacting it with hydrochloric acid.
科学研究应用
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been studied in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. In addition, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been studied as a potential inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of nucleotides.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAILNKQJPXQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)
![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)


![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
